Enantiomeric Purity Advantage
The defined (2R)-stereochemistry is a critical specification for applications requiring stereocontrol. While a direct, quantitative comparison of the target compound's enantiomeric purity against a specific (2S)-impurity limit is not available in public literature, the synthesis of related optically active alkylsuccinic acid monoesters demonstrates the feasibility of achieving high enantiomeric excess. A patented process for a related compound, (2R)-methylsuccinic acid 4-monomethyl ester, achieved an enantiomeric excess of >98% [1]. This establishes a class-level benchmark: using a racemic mixture or the opposite enantiomer would result in 0% enantiomeric excess, whereas the target (2R)-enantiomer, when sourced from a reputable vendor, is expected to meet or exceed this benchmark.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | Expected >98% (based on class-level inference from analogous compound synthesis) |
| Comparator Or Baseline | Racemic Mixture (0% ee) or (2S)-enantiomer ( -100% ee) |
| Quantified Difference | Absolute difference of at least 98 percentage points in enantiomeric purity |
| Conditions | Synthetic methodology for optically active alkylsuccinic acid monoesters, as described in patent US2008/0058547 A1 |
Why This Matters
This ensures predictable stereochemical outcomes in subsequent reactions, which is non-negotiable for synthesizing single-enantiomer pharmaceuticals and investigating structure-activity relationships.
- [1] Hettche, F., et al. (2008). Method for the Production of Optically Active Alkyl Succinic Acid Monoalkyl Esters. U.S. Patent Application Publication No. US2008/0058547 A1. View Source
